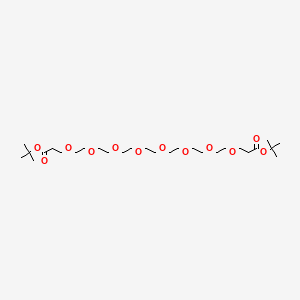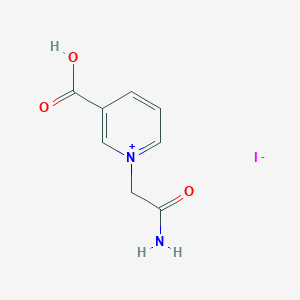
Trovoprost
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trovoprost is a synthetic isopropyl ester prodrug of a prostaglandin F2alpha (F2α) analogue and selective FP prostanoid receptor agonist. It is primarily used to decrease intraocular pressure in patients with open-angle glaucoma and ocular hypertension . This compound is known for its high efficacy in reducing intraocular pressure and its reduced risk of off-target side effects compared to other prostaglandin analogues .
Preparation Methods
The preparation of Trovoprost involves several key steps. The process begins with the stereoselective reduction of a compound of formula (II), resulting in a compound of formula (III). The lactone group of this compound is then reduced, and the p-phenyl-benzoyl protecting group is removed. The resulting triol is transformed by Wittig reaction into the acid of formula (VI), which is then esterified . Industrial production methods often involve the use of specific catalysts and reagents to ensure high yield and purity.
Chemical Reactions Analysis
Trovoprost undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions are used in its synthesis, particularly in the reduction of the lactone group.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different analogues. Common reagents used in these reactions include N,N-diethylaniline-borane complex and Corey catalyst (CBS-oxazaborolidine). Major products formed from these reactions include various prostaglandin analogues with different pharmacological properties.
Scientific Research Applications
Trovoprost has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of prostaglandin analogues and their synthesis.
Biology: this compound is used in research on cellular signaling pathways and receptor interactions.
Industry: The compound is used in the development of new ophthalmic drugs and formulations.
Mechanism of Action
Trovoprost exerts its effects by acting as a full agonist at the prostaglandin FP receptor. This receptor is involved in the regulation of intraocular pressure. By binding to the FP receptor, this compound increases the outflow of aqueous humor from the eye, thereby reducing intraocular pressure . The molecular targets and pathways involved include the ciliary muscle and the trabecular meshwork .
Comparison with Similar Compounds
Trovoprost is often compared with other prostaglandin analogues such as latanoprost, bimatoprost, and tafluprost. While all these compounds are used to reduce intraocular pressure, this compound is unique in its high selectivity and full agonism at the FP receptor . Studies have shown that this compound has a higher efficacy in reducing intraocular pressure compared to latanoprost and bimatoprost . Similar compounds include:
Latanoprost: Another prostaglandin analogue used for reducing intraocular pressure.
Bimatoprost: Known for its efficacy in lowering intraocular pressure but with a different side effect profile.
Tafluprost: A prostaglandin analogue with similar applications but different pharmacokinetic properties
Properties
Molecular Formula |
C26H35F3O6 |
|---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
propan-2-yl 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3/b5-3?,13-12+/t19-,21-,22-,23+,24-/m1/s1 |
InChI Key |
MKPLKVHSHYCHOC-SSHBFGKNSA-N |
Isomeric SMILES |
CC(C)OC(=O)CCCC=CC[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,8R,9S,10S,13S,14S,17S)-17-[(2S,3S)-2,3-dihydroxy-5-(2-methylprop-1-enyl)oxolan-3-yl]-3-[(2S,3R,4S,5S)-5-hydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B11934022.png)


![Sodium;[6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl dihydrogen phosphate;hydride;hydrate](/img/structure/B11934032.png)
![5-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11934037.png)

![ethyl (4S,5S)-1-benzyl-5-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-4-phenyl-5H-imidazole-4-carboxylate](/img/structure/B11934050.png)
![(3R,6S,9S,12E,16S)-9-(4-aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentazacycloicos-12-ene-16-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B11934054.png)


![N-[(3S,4S)-4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide](/img/structure/B11934075.png)

![3-Piperidineacetic acid, 1-[5-[(cyclohexylamino)carbonyl]-6-(propylthio)-2-pyridinyl]-, (3S)-;3-Piperidineacetic acid, 1-[5-[(cyclohexylamino)carbonyl]-6-(propylthio)-2-pyridinyl]-, (3S)-](/img/structure/B11934081.png)
![1-[4-[[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11934089.png)
